2-[4-(3-Azetidinyl)phenyl]butanoic Acid

Catalog No.
S14227716
CAS No.
M.F
C13H17NO2
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(3-Azetidinyl)phenyl]butanoic Acid

Product Name

2-[4-(3-Azetidinyl)phenyl]butanoic Acid

IUPAC Name

2-[4-(azetidin-3-yl)phenyl]butanoic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-2-12(13(15)16)10-5-3-9(4-6-10)11-7-14-8-11/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)

InChI Key

SWVZSLFEXWNBOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C2CNC2)C(=O)O

2-[4-(3-Azetidinyl)phenyl]butanoic acid is a compound characterized by its unique structure, which includes a butanoic acid moiety linked to a phenyl group that is further substituted with a 3-azetidinyl group. This compound belongs to the class of carboxylic acids and is notable for its potential biological activities and applications in medicinal chemistry. Its chemical formula is C13H17N and it features both hydrophobic and hydrophilic properties due to the presence of the carboxylic acid functional group, which enhances its solubility in polar solvents.

The chemical behavior of 2-[4-(3-Azetidinyl)phenyl]butanoic acid can be analyzed through various types of reactions:

  • Substitution Reactions: The carboxylic acid group can participate in nucleophilic substitution reactions, where nucleophiles such as amines may react to form amides or other derivatives.
  • Oxidation Reactions: Depending on the conditions, the compound may undergo oxidation, particularly at the alkyl chain or the aromatic ring, leading to various oxidized products.
  • Reduction Reactions: The azetidine ring can be reduced under certain conditions, potentially yielding different amine derivatives.

These reactions are influenced by factors such as temperature, solvent, and the presence of catalysts.

Research indicates that compounds similar to 2-[4-(3-Azetidinyl)phenyl]butanoic acid may exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds with azetidine structures have been studied for their potential antimicrobial effects.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction.
  • Receptor Modulation: The compound may interact with various biological receptors, potentially influencing metabolic pathways or signaling cascades.

The synthesis of 2-[4-(3-Azetidinyl)phenyl]butanoic acid can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of an appropriate phenol derivative with a butanoic acid derivative in the presence of a Lewis acid catalyst.
  • Azetidine Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
  • Coupling Reactions: Utilizing coupling agents, the azetidine can be linked to the phenylbutanoic acid framework through amine coupling strategies.

2-[4-(3-Azetidinyl)phenyl]butanoic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific diseases or conditions.
  • Chemical Research: As a building block in organic synthesis, it can be utilized in creating more complex molecular architectures.
  • Material Science: The compound's properties may lend themselves to applications in polymers or other materials requiring specific functional characteristics.

Studies investigating interactions between 2-[4-(3-Azetidinyl)phenyl]butanoic acid and biological targets are crucial for understanding its pharmacological potential. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Elucidating how the compound affects biological pathways at the molecular level.
  • Synergistic Effects: Exploring how this compound interacts with other drugs or compounds to enhance therapeutic efficacy.

Several compounds share structural similarities with 2-[4-(3-Azetidinyl)phenyl]butanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Methyl-4-phenylbutanoic acidMethyl group on the butanoic chainAnti-inflammatory properties
2-Amino-3-phenylbutanoic acidAmino group instead of azetidineNeuroprotective effects
4-Acetoxyphenylbutanoic acidAcetoxy group on phenylAnalgesic properties

Uniqueness

The defining feature of 2-[4-(3-Azetidinyl)phenyl]butanoic acid is its azetidine substitution on the phenyl ring, which may confer distinct pharmacological properties not observed in simpler derivatives. This unique structural aspect could potentially enhance its interaction with biological targets compared to other similar compounds.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

219.125928785 g/mol

Monoisotopic Mass

219.125928785 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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